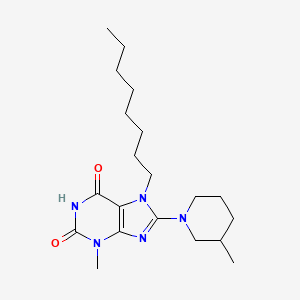

![molecular formula C16H25N3O2 B2496184 (R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1349702-19-7](/img/structure/B2496184.png)

(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

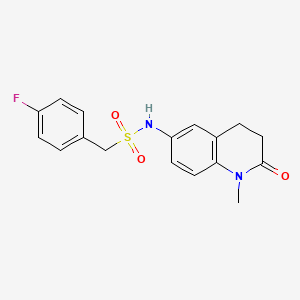

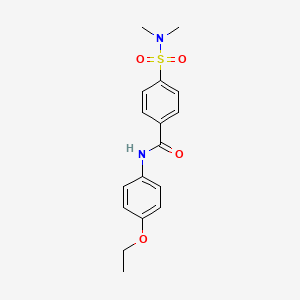

The synthesis of related nitrogenous compounds typically involves multiple steps, including the use of starting materials like tert-butylcarbonyl-protected piperazine or piperidine derivatives. Key techniques involve nucleophilic substitution, carbonylation, and esterification reactions. For instance, derivatives of piperidine carboxylates have been synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate using stepwise processes that include reactions like acylation and sulfonation (Ban et al., 2023); (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate" has been characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. Studies have revealed detailed information about their crystal structure, including the orientation of functional groups and intermolecular interactions, which play a crucial role in determining their reactivity and physical properties (Çolak et al., 2021).

Chemical Reactions and Properties

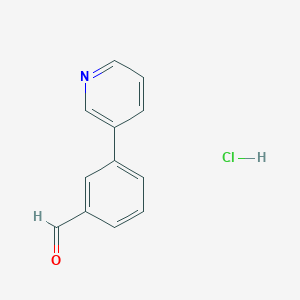

These compounds undergo a variety of chemical reactions, reflecting their versatile reactivity profile. For example, reactions involving the amino group can lead to the formation of Schiff base compounds through condensation with aldehydes. Their chemical properties are significantly influenced by the presence of electron-donating and electron-withdrawing groups within the molecule, affecting their reactivity towards nucleophilic and electrophilic agents (Çolak et al., 2021).

Physical Properties Analysis

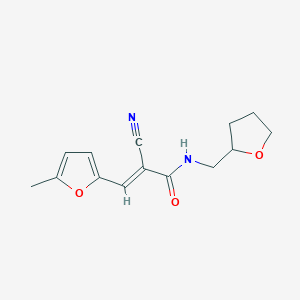

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Techniques like DFT calculations and Hirshfeld surface analysis provide insights into their electronic structure, which can be correlated with physical properties like optical and thermal stability. The study of these aspects helps in understanding the material's suitability for various applications in chemistry and material science (Ban et al., 2023).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of these compounds in chemical syntheses and potential applications. The electronic nature of the functional groups, especially the amino and carboxylate esters, plays a significant role in determining these properties. Computational studies, such as DFT, help in predicting reactivity patterns and stability, providing valuable information for synthetic chemists (Ban et al., 2023).

Wissenschaftliche Forschungsanwendungen

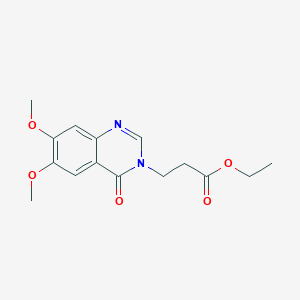

Catalytic Activity in Ethylene Oligomerization A series of amino-salicylaldimine ligands, which include a structure similar to (R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate, have been synthesized and utilized in the formation of chromium complexes. These complexes, when activated with methylaluminoxane (MAO), demonstrate moderate catalytic activities in the oligomerization of ethylene, indicating potential industrial applications in polymer production (Cui & Zhang, 2010).

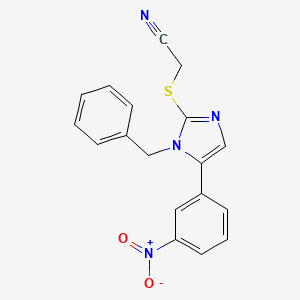

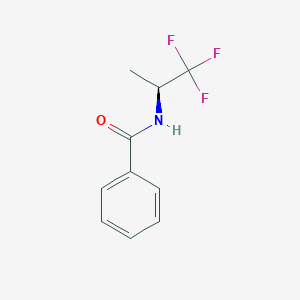

Intermediate in Biologically Active Compounds Synthesis Compounds structurally related to (R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate are important intermediates in the synthesis of biologically active compounds, such as crizotinib, a well-known treatment for certain types of lung cancer. These intermediates are typically synthesized through multi-step processes and are crucial for the final formation of the active pharmaceutical ingredients (Kong et al., 2016).

Polymerization and Catalytic Chemistry The structural analogs of (R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate are involved in the synthesis and polymerization of various catalytically active polymers. These polymers demonstrate significant activity in the acylation of alcohols, a fundamental chemical process used in the production of various esters and amides. The neighboring group effects in these polymers are essential for their catalytic efficiency, indicating the structural importance of the tert-butyl piperidine moiety (Mennenga et al., 2015).

Synthesis of MAP Kinase Inhibitors The chemical framework of (R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate and its analogs play a critical role in the synthesis of MAP kinase inhibitors, which are potential therapeutic agents for conditions like rheumatoid arthritis and psoriasis. The synthesis involves complex reactions, including Grignard addition and tandem Heck-lactamization, showcasing the compound's versatility and importance in medicinal chemistry (Chung et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(pyridin-2-ylmethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSLPXWROXDKQD-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)